1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one
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Overview
Description
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylpropanone, featuring a hydroxyethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one typically involves the reaction of 4-(1-Hydroxyethyl)phenyl with 2-methylpropan-1-one under specific conditions. One common method is the acid-catalyzed transformation of bis[4-(1-hydroxyethyl)phenyl]alkanes . The reaction conditions often include the use of strong acids as catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure but lacks the hydroxyethyl group.
4-(1-Hydroxyethyl)phenyl acetate: Contains an acetate group instead of the propanone moiety.
Uniqueness
1-(4-(1-Hydroxyethyl)phenyl)-2-methylpropan-1-one is unique due to the presence of both the hydroxyethyl and methylpropanone groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity and applications not shared by its analogs.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[4-(1-hydroxyethyl)phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-9,13H,1-3H3 |
InChI Key |
IMWYBLUXJIAUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
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